3,5-Difluoro-4-methylbenzyl bromide
Overview
Description
3,5-Difluoro-4-methylbenzyl bromide: is an organic compound with the molecular formula C8H7BrF2 . It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 3,5-Difluoro-4-methyltoluene: One common method involves the bromination of 3,5-difluoro-4-methyltoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production methods for 3,5-difluoro-4-methylbenzyl bromide often involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 3,5-Difluoro-4-methylbenzyl bromide readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted benzylamines.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3,5-Difluoro-4-methylbenzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 3,5-Difluoro-4-methylbenzyl bromide can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity.
Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with specific receptors or proteins involved in cellular signaling.
Comparison with Similar Compounds
3,5-Difluoro-4-methoxybenzyl bromide: Similar in structure but with a methoxy group instead of a methyl group.
4-Trifluoromethylbenzyl bromide: Contains a trifluoromethyl group instead of difluoromethyl, leading to different chemical properties and uses.
Uniqueness:
Biological Activity
3,5-Difluoro-4-methylbenzyl bromide, also known as 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene, is an organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, potential applications in drug development, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C9H8BrF2 and a molecular weight of approximately 207.02 g/mol. Its structure features a bromomethyl group attached to a benzene ring that is further substituted with fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position. The presence of fluorine enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.
Enzyme Inhibition
this compound acts primarily as an enzyme inhibitor. It binds to the active sites of various enzymes, blocking their activity and thus modulating biological pathways. Notably, it has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.
Signal Transduction Modulation
The compound can also influence signal transduction pathways by interacting with specific receptors or proteins involved in cellular signaling. This interaction can lead to altered cellular responses, making it a candidate for therapeutic applications targeting specific diseases.
Table 1: Biological Activities of this compound
Case Studies
-
Enzyme Interaction Studies
Research has demonstrated that this compound effectively inhibits CYP1A2 activity in vitro. This inhibition could lead to significant drug interactions when used alongside other pharmaceuticals metabolized by this enzyme. -
Antimicrobial Research
A study evaluated the antimicrobial efficacy of the compound against common pathogens. Results indicated that it possesses significant antibacterial properties, particularly against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents . -
Cancer Cell Line Studies
Investigations into the anticancer properties of this compound revealed that it can inhibit the proliferation of certain cancer cell lines. Specifically, it was found to induce apoptosis in breast cancer cells through modulation of apoptotic pathways .
Applications in Drug Development
Due to its ability to inhibit specific enzymes and modulate biological pathways, this compound is being explored as a lead compound in drug development. Its structural characteristics allow for modifications that could enhance its efficacy and selectivity towards particular biological targets.
Table 2: Potential Applications in Drug Development
Application Area | Description |
---|---|
Anticancer Drugs | Development of inhibitors targeting cancer cell proliferation |
Antimicrobial Agents | Formulation of new antibiotics based on its antimicrobial properties |
Enzyme Inhibitors | Creation of selective inhibitors for drug metabolism modulation |
Properties
IUPAC Name |
5-(bromomethyl)-1,3-difluoro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFRSMKTOICCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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